![molecular formula C24H24N4O3S B2426149 (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1021218-22-3](/img/structure/B2426149.png)
(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The compound is part of the imidazo[2,1-b]thiazole class of compounds. Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .The InChI code is 1S/C15H14N2O3S/c1-20-12-5-2-10(3-6-12)13-8-17-11(4-7-14(18)19)9-21-15(17)16-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19) .
Scientific Research Applications
- The compound was synthesized using microwave-assisted methods, demonstrating benefits such as convenient operation, short reaction time, and good yields .
- Notably, the derivative 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole showed activity against Klebsiella at low micromolar concentration, while 2-(4-nitrobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole exhibited potent antifungal activity .
- Researchers have explored its potential as an antitubercular agent, anticancer agent, and kinase inhibitor .
- The imidazo[2,1-b][1,3,4]thiadiazole ring system, which is bioisosteric with the imidazo[2,1-b]thiazole system of Levamisole, offers diverse pharmacological properties .
- It could serve as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients .
- These derivatives were tested for in vitro anticancer activity against human cancer cell lines, including prostate, lung, and breast cancer .
- The compound’s structure may contribute to its potential as an anticancer agent .
Antimicrobial Activity
Drug Discovery
Molecular Imaging
Anticancer Potential
Other Pharmacological Properties
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their planar structure and the delocalization of a lone pair of π-electrons of the sulfur atom . This allows them to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-30-18-9-7-17(8-10-18)19-15-28-21(16-32-24(28)25-19)23(29)27-13-11-26(12-14-27)20-5-3-4-6-22(20)31-2/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHCDQNOCDBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone |
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